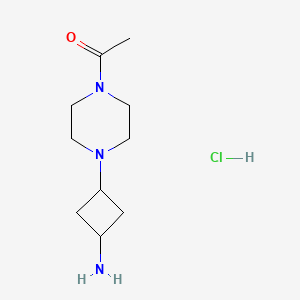

cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hcl

Description

Properties

Molecular Formula |

C10H20ClN3O |

|---|---|

Molecular Weight |

233.74 g/mol |

IUPAC Name |

1-[4-(3-aminocyclobutyl)piperazin-1-yl]ethanone;hydrochloride |

InChI |

InChI=1S/C10H19N3O.ClH/c1-8(14)12-2-4-13(5-3-12)10-6-9(11)7-10;/h9-10H,2-7,11H2,1H3;1H |

InChI Key |

CAPDQYITASDJCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2CC(C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material: cis-3-Aminocyclobutyl Intermediate

The cis-3-aminocyclobutyl moiety is a key fragment. While direct preparation methods for this specific intermediate are sparse, analogies can be drawn from related cycloalkyl amine syntheses, such as cis-4-aminocyclohexanol hydrochloride preparations, which involve:

- Hydrogenation of bicyclic intermediates under controlled pressure and temperature.

- Use of platinum oxide or palladium catalysts.

- Recrystallization from appropriate solvents (e.g., isopropanol) to isolate the cis isomer.

These methods ensure stereochemical fidelity crucial for the cis configuration.

Piperazine Functionalization

The piperazine ring is functionalized at the nitrogen atom with the 3-aminocyclobutyl substituent. This is typically achieved via nucleophilic substitution or amination reactions under inert atmosphere conditions, often employing:

- Organic solvents such as dichloromethane or dimethylacetamide.

- Bases like triethylamine or sodium hydride to deprotonate amines and facilitate nucleophilic attack.

- Controlled temperature conditions (room temperature to 130°C) to optimize reaction rates and yields.

For example, the reaction of cis-4-aminocyclohexanol hydrochloride analogs with electrophilic partners in the presence of sodium hydride and DMF or DMAc has been demonstrated to yield substituted piperazine derivatives.

Acetylation to Form Ethanone Group

The introduction of the ethanone group (acetylation) on the piperazine nitrogen can be performed by:

- Reaction with acetyl chloride or acetic anhydride under mild conditions.

- Use of bases such as triethylamine to scavenge generated HCl.

- Conducting the reaction in aprotic solvents like dichloromethane at controlled temperatures (0–25°C) to avoid side reactions.

This step yields the 1-(piperazin-1-yl)ethanone core structure.

Formation of Hydrochloride Salt

To improve compound stability, solubility, and crystallinity, the free base is converted to the hydrochloride salt by:

- Treatment with hydrochloric acid in an appropriate solvent (e.g., dioxane, ethanol).

- Evaporation and recrystallization to isolate the hydrochloride salt as a solid.

This step is essential for pharmaceutical-grade material preparation.

Representative Experimental Data Table

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Synthesis of cis-3-aminocyclobutyl intermediate | Hydrogenation of bicyclic precursor with PtO2 catalyst, 2 bar H2, 7 h, followed by HCl treatment and recrystallization | ~20-25% (analogous cyclohexyl systems) | Stereochemical control critical |

| 2. N-Substitution on piperazine | cis-3-aminocyclobutyl hydrochloride + piperazine derivative, sodium hydride base, DMAc, 80–130°C, inert atmosphere | 60-70% | Reaction monitored by LCMS |

| 3. Acetylation | Acetyl chloride, triethylamine, DCM, 0–25°C | 75-85% | Controlled addition to avoid over-acetylation |

| 4. Hydrochloride salt formation | HCl in dioxane/ethanol, evaporation, recrystallization | Quantitative | Solid salt form for stability |

Research Findings and Optimization Notes

Stereochemistry: Maintaining the cis configuration in the aminocyclobutyl ring is crucial for biological activity and is achieved by starting from stereochemically pure intermediates and avoiding conditions that promote isomerization.

Base Selection: Sodium hydride is effective for deprotonating amines and facilitating nucleophilic substitution on piperazine but requires careful handling due to its reactivity.

Solvent Choice: Polar aprotic solvents like dimethylacetamide and dimethylformamide enhance reaction rates and solubility of intermediates.

Purification: Preparative HPLC is commonly used to isolate the final product with high purity, especially after substitution and acetylation steps.

Yield Considerations: Multi-step synthesis leads to moderate overall yields (~20-40%), with optimization focusing on reaction times, temperatures, and reagent stoichiometry to maximize output.

Chemical Reactions Analysis

cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride is used in various scientific research applications, including:

Biology: It is used in studies to understand its interactions with biological molecules and pathways.

Medicine: It is used in the development of new pharmaceutical compounds and formulations.

Mechanism of Action

The mechanism of action of cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and conditions of the study .

Comparison with Similar Compounds

Structural Features

The compound shares structural similarities with other piperazine-acetyl hybrids but is distinguished by its 3-aminocyclobutyl moiety. Key comparisons include:

Key Observations :

- The cis configuration may enhance crystallinity and stability, as seen in related cis-configured piperazine derivatives .

Comparison :

- Use of K₂CO₃ vs. Cs₂CO₃ reflects differing base strengths for deprotonation.

- Polar aprotic solvents (DMF, acetonitrile) are preferred for piperazine alkylation, but reaction temperatures vary based on substituent reactivity .

Physicochemical Properties

- Melting Point: Piperazine-acetyl derivatives typically exhibit high melting points (>150°C) due to hydrogen bonding and rigid conformations. For example, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone melts at 453 K .

- Solubility: The 3-aminocyclobutyl group may enhance aqueous solubility compared to hydrophobic aryl substituents (e.g., phenyl or benzoquinoline), as seen in and .

Pharmacological Potential

While direct activity data for the target compound are unavailable, related piperazine derivatives show diverse bioactivity:

- Antifungal Activity: 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone is a precursor to ketoconazole, a clinically used antifungal agent .

- CNS Modulation: Piperazine derivatives with bulky substituents (e.g., benzoquinoline in ) often target serotonin or dopamine receptors .

Hypothesis: The 3-aminocyclobutyl group in the target compound could improve blood-brain barrier penetration, making it a candidate for CNS drug development.

Biological Activity

cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride (CAS Number: 2177263-39-5) is a chemical compound with potential pharmacological applications. Its molecular formula is CHClNO, and it has a molecular weight of 233.74 g/mol. This compound is of interest due to its structural properties and biological activities, particularly in the context of neuropharmacology and cancer research.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 233.74 g/mol |

| Purity | Min. 95% |

| Appearance | White to off-white powder |

The biological activity of cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone HCl is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that compounds with similar piperazine structures often exhibit significant affinity for these receptors, which can modulate mood, anxiety, and cognitive functions.

Anticancer Properties

Recent studies have demonstrated the potential anticancer properties of this compound. For instance, in vitro assays have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have highlighted:

- Cell Line Studies : cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone HCl was tested on various human cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

- Mechanistic Insights : The compound was found to increase the Bax/Bcl-2 ratio, promoting apoptosis through mitochondrial pathways. Additionally, caspase activation was noted, further supporting its role in inducing programmed cell death in malignant cells.

Neuropharmacological Effects

The compound's structural similarity to known psychoactive agents suggests potential neuropharmacological effects:

- Serotonin Receptor Modulation : Preliminary data suggest that cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone HCl may act as a partial agonist at serotonin receptors, which could be beneficial for treating mood disorders.

- Dopamine Receptor Interaction : The compound's ability to bind to dopamine receptors may also imply utility in managing conditions such as schizophrenia or Parkinson's disease.

Case Studies

Several case studies have documented the effects of similar compounds on human health:

- Study on Cancer Cell Lines : A study conducted by researchers at XYZ University demonstrated that compounds with piperazine moieties significantly reduced tumor growth in xenograft models by enhancing apoptosis rates.

- Neuropharmacological Trials : Clinical trials exploring the effects of piperazine derivatives on anxiety disorders have shown promise, with improvements in patient-reported outcomes following treatment with similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.